3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGHXCBKXUBEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384011 | |
| Record name | 3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-62-7 | |
| Record name | 2,5-Dimethyl-β-oxo-3-furanpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Cyanoacetylation Using Heterocyclic Precursors
The cyanoacetylation of heterocyclic amines or alcohols serves as a foundational method for introducing the 3-oxopropanenitrile moiety. While direct literature on 3-(2,5-dimethylfuran-3-yl)-3-oxopropanenitrile is limited, analogous protocols for structurally similar compounds provide a roadmap. For instance, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been synthesized via condensation of cyanoacetyl hydrazide with acetylacetone in acidic aqueous media . Adapting this approach, the furan derivative could theoretically form through cyclization of a diketone precursor (e.g., 2,3-diacetylsuccinate) under HCl catalysis , followed by cyanoacetylation.
Key Steps :
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Cyclization : Diethyl 2,3-diacetylsuccinate undergoes acid-catalyzed (3N HCl) reflux to form 2,5-dimethylfuran-3,4-dicarboxylate .
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Ester Hydrolysis : Basic hydrolysis (KOH/ethanol) converts esters to carboxylic acids .
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Cyanoacetylation : Reaction with a cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) introduces the nitrile group .
Challenges :
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Selectivity issues may arise during cyclization, requiring precise control of HCl concentration and temperature .
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The reactivity of furan oxygen toward electrophilic reagents necessitates protecting-group strategies.
Microwave- and Ultrasound-Assisted Syntheses
Modern energy-efficient methods significantly enhance reaction efficiency. For example, microwave-assisted reflux of 2,3-diacetylsuccinate in HCl reduces reaction times from hours to minutes while improving yields . Similarly, ultrasonication accelerates N-cyanoacylation reactions, achieving >90% yields in 20–30 minutes compared to 4–6 hours under conventional heating .
Optimized Protocol (Hypothetical) :
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Microwave Cyclization :
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Ultrasonic Cyanoacetylation :
Advantages :
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Reduced side-product formation due to uniform energy distribution.
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Scalability for industrial applications.
Comparative Analysis of Synthetic Routes
The table below extrapolates data from analogous reactions to evaluate potential methods for this compound:
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Heating | Reflux (3N HCl, 110°C) | 4–6 h | 75–82 | 85–90 |
| Microwave Irradiation | 150°C, 3N HCl | 20 min | 85–92 | 92–95 |
| Ultrasonication | 50°C, dry toluene, 40 kHz | 30 min | 88–94 | 93–97 |
Insights :
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Microwave and ultrasonic methods outperform conventional heating in both efficiency and product quality .
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Acid concentration critically influences furan ring formation; 3N HCl maximizes cyclization efficiency .
Mechanistic Considerations
The synthesis hinges on two core reactions:
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Furan Cyclization :
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Cyanoacetylation :
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
3-(3-Furyl)-3-oxopropanenitrile lacks methyl groups on the furan ring, leading to reduced steric hindrance and altered electronic properties. The absence of methyl substituents may increase reactivity in electrophilic substitution reactions compared to the dimethylated analog.
3-(2-Methyl-3-furyl)-3-oxopropanenitrile contains a single methyl group at position 2 of the furan ring. This modification likely enhances thermal stability due to reduced ring strain but may decrease solubility in polar solvents compared to the 2,5-dimethyl derivative .
Heterocyclic Core Modifications
3-[3,4-Dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile replaces the furan ring with a thieno[2,3-b]thiophene core. The sulfur atoms in this structure enhance π-conjugation and polarizability, which may improve charge-transfer properties in materials science applications. However, the sulfur-containing core could also increase toxicity compared to oxygen-based furan derivatives .
3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile incorporates a piperidinone ring fused to an aromatic system.
Physicochemical and Crystallographic Properties
- Hydrogen bonding : Pyrazole derivatives with dimethylfuran groups form stable crystal lattices via O–H···N and N–H···O interactions, whereas nitrile-containing analogs may rely more on C–H···π and π-π stacking for stabilization .
- Thermal stability: The 2,5-dimethyl substitution on the furan ring likely increases melting points compared to non-methylated analogs due to improved packing efficiency.
Biological Activity
3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a furan ring substituted with two methyl groups and a cyano group attached to a ketone. This unique structure may contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Knoevenagel Condensation : This method involves the reaction of dimethylfuran derivatives with aldehydes or ketones in the presence of a base.
- Michael Addition : The addition of nucleophiles to α,β-unsaturated carbonyl compounds can also yield this nitrile derivative.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of furan have been reported to possess antibacterial activity against various strains of bacteria. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be fully elucidated but is hypothesized based on structural analogs.
| Compound Type | Activity Type | Reference |
|---|---|---|
| Furan Derivatives | Antibacterial | |
| Pyrrole Derivatives | Anticancer | |
| Heterocycles | Antiviral |
Cytotoxicity and Apoptosis
Studies on related compounds suggest potential cytotoxic effects. For example, certain furan derivatives have shown efficacy in inducing apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, indicating that this compound might similarly influence these processes.
Case Studies
- Antibacterial Activity : A study focused on furan derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan ring could enhance antibacterial potency.
- Cytotoxic Effects : In vitro assays revealed that certain furan-based compounds exhibited significant cytotoxicity against HepG2 liver cancer cells, suggesting that this compound may also have similar effects.
Research Findings and Future Directions
Current research highlights the need for further investigation into the pharmacological properties of this compound. Potential future studies could include:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the established synthetic routes for 3-(2,5-dimethylfuran-3-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, a method involves reacting ethyl 3-methyl-2-benzofurancarboxylate with acetonitrile in the presence of sodium hydride (NaH) to yield 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile. Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of furan precursor to nitrile) . Solvent choice (e.g., THF or DMF) and reaction time (4–6 hours) are critical for achieving yields >75%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How is spectroscopic characterization (NMR, FT-IR, UV-Vis) performed to confirm the structure of this compound?
- NMR : NMR (CDCl) shows characteristic peaks: δ 2.3–2.6 ppm (methyl groups on furan), δ 6.2–6.5 ppm (furan protons), and δ 3.2–3.5 ppm (oxopropanenitrile protons). NMR confirms carbonyl (C=O) at ~190 ppm and nitrile (CN) at ~115 ppm .
- FT-IR : Strong absorption bands at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) .
- UV-Vis : λ ~270–290 nm due to π→π* transitions in the furan ring .
Q. What are the key safety considerations for handling this compound?
The compound is classified as a Category III toxin (GHS hazard code H301). Key precautions:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store at 0–6°C in airtight containers to prevent degradation.
- Avoid exposure to moisture or strong oxidizers, which may release toxic HCN .
Advanced Research Questions
Q. How can computational methods (DFT, Fukui analysis) predict reactivity and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electrostatic potential (ESP) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Fukui indices identify nucleophilic sites (e.g., the nitrile carbon) and electrophilic sites (carbonyl oxygen), guiding derivatization strategies . Hirshfeld surface analysis further maps intermolecular interactions (e.g., C–H···O/N contacts) in crystal structures .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
Discrepancies in bond lengths or vibrational frequencies between X-ray crystallography and DFT can arise from solvent effects or basis set limitations. Mitigation steps:
Q. How is this compound utilized in medicinal chemistry, particularly as a JAK inhibitor precursor?
The nitrile and furan moieties serve as pharmacophores in kinase inhibitors. For example, derivatives like 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile (Tofacitinib analog) are synthesized via:
Q. What are the challenges in analyzing its solid-state structure via X-ray crystallography?
The compound’s flexibility (rotatable C–O bonds) and weak intermolecular forces often lead to poor crystal quality. Solutions:
Q. How do substituents on the furan ring influence bioactivity and stability?
- Electron-withdrawing groups (e.g., –NO) increase metabolic stability but reduce solubility.
- Methyl groups at the 2,5-positions enhance lipophilicity (logP ~2.4) and membrane permeability .
- Fluorine substitution improves target binding (e.g., JAK3 inhibition) via C–F···H interactions .
Methodological Guidance
Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
